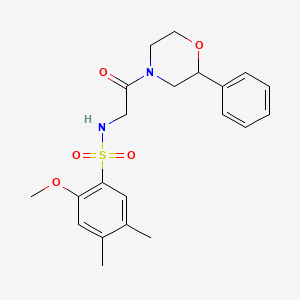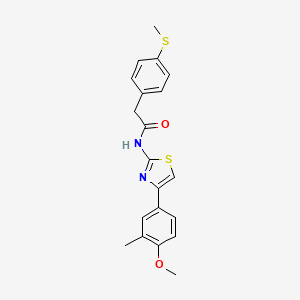
1-(3-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, also known as MPPTU, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPPTU has been identified as a potent inhibitor of protein kinase C (PKC) and has shown promising results in pre-clinical studies as a potential treatment for various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
1-(3-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea inhibits PKC by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of PKC, leading to the inhibition of various cellular functions, including cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is its potent inhibitory activity against PKC, which makes it a valuable tool for studying the role of PKC in various cellular functions. However, one limitation of this compound is its low solubility in water, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
For the study of 1-(3-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea include the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases and to elucidate its mechanism of action in vivo. Finally, the development of more water-soluble derivatives of this compound could improve its utility as a tool for studying PKC in various experimental settings.
Métodos De Síntesis
The synthesis of 1-(3-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves a multi-step process that includes the reaction of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with 3-methoxyaniline, followed by the reaction of the resulting product with N-methyl-N-(trimethylsilyl)carbamoyl chloride. The final step involves the deprotection of the trimethylsilyl group using tetra-n-butylammonium fluoride.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has been extensively studied in pre-clinical models for its potential therapeutic applications. In vitro studies have shown that this compound is a potent inhibitor of PKC, which plays a critical role in various cellular functions, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-5-2-4-14(11-15)21-18(22)20-12-13-7-8-19-16(10-13)17-6-3-9-24-17/h2-11H,12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANGBTLIVIOTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2976059.png)
![(5-Bromofuran-2-yl)-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2976060.png)

![{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2976062.png)
![4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2976063.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2976070.png)
![4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2976073.png)
![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)



